molecular formula C13H21NO2 B6609670 tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate CAS No. 2866317-10-2

tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate

Cat. No.: B6609670
CAS No.: 2866317-10-2
M. Wt: 223.31 g/mol
InChI Key: GHEJXWNMBFFSKE-UHFFFAOYSA-N
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Description

Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate: is a chemical compound with a bicyclic structure that includes a tert-butyl group and an azetidine ring. This compound is of interest in various scientific research applications due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate typically involves the following steps:

  • Bicyclo[1.1.1]pentane Derivative Formation: : The bicyclo[1.1.1]pentane core structure is synthesized through a series of organic reactions, often starting from simpler precursors.

  • Azetidine Ring Formation: : The azetidine ring is formed by cyclization reactions, which may involve the use of specific catalysts and reaction conditions to ensure ring closure.

  • Tert-Butyl Esterification:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including:

  • Batch Reactors: : For controlled reaction conditions and scalability.

  • Purification Techniques: : Such as distillation or crystallization to achieve high purity levels.

  • Quality Control: : Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate: can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.

  • Substitution: : Various nucleophiles and electrophiles, depending on the specific substitution reaction.

Major Products Formed

  • Oxidation: : Formation of carbonyl compounds.

  • Reduction: : Formation of hydroxyl or amino derivatives.

  • Substitution: : Formation of various substituted azetidines or bicyclic compounds.

Scientific Research Applications

Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: : Investigated for its potential therapeutic properties and use in drug development.

  • Industry: : Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate exerts its effects involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors.

  • Pathways: : Involvement in biochemical pathways that influence biological processes.

Comparison with Similar Compounds

Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate: can be compared with other similar compounds, such as:

  • Tert-butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: : Similar bicyclic structure but with an amino group.

  • Tert-butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate: : Similar azetidine ring but with a different substituent.

Properties

IUPAC Name

tert-butyl 3-(1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-7-10(8-14)13-4-9(5-13)6-13/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEJXWNMBFFSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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